Compound Description: TAK-438 is a novel potassium-competitive acid blocker (P-CAB) investigated for the treatment of acid-related diseases. It exhibits potent and long-lasting inhibition of gastric acid secretion, exceeding the efficacy of lansoprazole, a proton pump inhibitor (PPI). [, , ]
Relevance: While not directly sharing the oxalamide core, TAK-438 exhibits significant structural similarity to N1-(pyridin-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide. Both compounds feature a piperidine ring directly substituted with a pyridin-3-ylsulfonyl moiety. This shared structural element suggests potential similarities in their pharmacological activity or binding interactions. [, , ]
Compound Description: SCH28080 is a prototype potassium-competitive acid blocker (P-CAB) used as a reference compound in studies comparing the efficacy of TAK-438. It inhibits H+,K+-ATPase activity but shows weaker inhibition at neutral pH compared to TAK-438. [, , ]
Compound Description: Lansoprazole is a typical proton pump inhibitor (PPI) widely used in the treatment of acid-related diseases. It exhibits a less potent and shorter-lasting inhibitory effect on gastric acid secretion compared to TAK-438. [, , ]
Relevance: Lansoprazole belongs to the PPI class, distinct from both TAK-438 and N1-(pyridin-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide, which belong to the P-CAB class. It is structurally dissimilar to both compounds. Its inclusion serves as a comparative reference to demonstrate the superior efficacy of the P-CAB class. [, , ]
Compound Description: HTL22562 is a potent and selective CGRP receptor antagonist. It exhibits high potency, metabolic stability, and solubility, making it suitable for various administration routes. []
Relevance: Although structurally distinct from N1-(pyridin-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide, HTL22562 shares the presence of a piperidine ring. Furthermore, both compounds demonstrate high potency and selectivity for their respective targets, highlighting the potential for diverse structures to achieve targeted pharmacological activity. []
Compound Description: This compound is formulated in a pharmaceutical composition for the treatment of various conditions. It can be administered through multiple routes, including oral, rectal, buccal, sublingual, nasal, transdermal, subcutaneous, injection, intravenous, and intramuscular. []
Relevance: This compound shares a key structural feature with N1-(pyridin-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide: the presence of a 1-methylpiperidine-4-yl moiety. While the core structure differs significantly, this common fragment suggests potential overlap in their binding interactions or pharmacological effects. []
Compound Description: F 13640 is a high-efficacy 5-HT1A agonist that exhibits both hyperalgesic and hypoanalgesic effects in rats, depending on the time course and dosage. []
Relevance: Structurally, F 13640 features a piperidine ring substituted with a methyl-pyridin-2-ylmethyl-amino group, somewhat reminiscent of the piperidine ring in N1-(pyridin-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide, which is substituted with a pyridin-3-ylsulfonyl group. This similarity in piperidine substitution patterns suggests potential commonalities in their binding properties or pharmacological profiles. []
Compound Description: This compound is a Selective Serotonin One F Receptor Agonist (SSOFRA) identified as a potential treatment for migraine. It demonstrates high affinity for the 5-HT1F receptor with significant selectivity over other 5-HT1 receptor subtypes. []
Relevance: Similar to N1-(pyridin-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide, this compound contains a 1-methyl-4-piperidinyl moiety as a core structural element. While the overall structure differs, this shared feature suggests potential similarities in their binding characteristics or pharmacological activities, particularly related to serotonin receptors. []
Compound Description: BCTC is a potent antagonist of rat TRPV1 activation by both capsaicin and protons. It belongs to a group of antagonists (Group A) that block TRPV1 activation regardless of the stimulating agent. []
Relevance: Though structurally dissimilar to N1-(pyridin-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide, BCTC’s inclusion highlights the role of heterocyclic rings (in this case, tetrahydropyrazine and pyridine) in achieving potent and selective receptor antagonism. Both compounds leverage these structural features for their respective pharmacological activities. []
Compound Description: AMG6880 is another potent antagonist of rat TRPV1 activation by both capsaicin and protons, classified as a Group A antagonist alongside BCTC. []
Relevance: While structurally distinct from N1-(pyridin-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide, AMG6880 shares the presence of a piperidine ring. It showcases the versatility of this cyclic structure in contributing to diverse pharmacological activities, including TRPV1 antagonism in this instance. []
Compound Description: AMG7472 is also categorized as a Group A antagonist, exhibiting potent antagonism against both capsaicin and proton-induced activation of rat TRPV1. []
Relevance: Although structurally distinct from N1-(pyridin-3-yl)-N2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)oxalamide, AMG7472 highlights the importance of heterocyclic rings, particularly pyridine and benzimidazole, in achieving potent TRPV1 antagonism. The presence of these structural motifs in various TRPV1 antagonists, including BCTC and AMG6880, suggests their potential role in binding interactions or pharmacological effects. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.